2,5-Dimethoxy-4-(p-tolylthio)aniline

Descripción general

Descripción

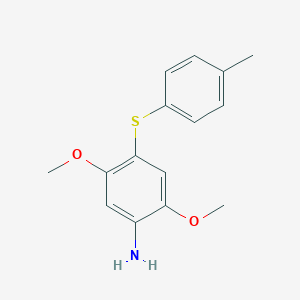

2,5-Dimethoxy-4-(p-tolylthio)aniline is an organic compound with the molecular formula C15H17NO2S It is characterized by the presence of two methoxy groups and a p-tolylthio group attached to an aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-(p-tolylthio)aniline typically involves the reaction of 2,5-dimethoxyaniline with p-tolylthiol in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Common industrial methods include catalytic hydrogenation and sulfonation reactions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or p-tolylthio groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 2,5-dimethoxy-4-(p-tolylthio)aniline exhibit promising anticancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound's thioether group may enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

The compound has been utilized in research focused on enzyme inhibition. It has been shown to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders. For example, studies involving arylamine N-acetyltransferase have highlighted its role in drug metabolism and detoxification processes .

Organic Synthesis

Intermediate for Synthesis

this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including electrophilic substitutions and coupling reactions. This versatility is particularly valuable in the synthesis of dyes and pigments, where it can be transformed into more complex aromatic systems.

Catalytic Applications

The compound has potential applications as a catalyst or co-catalyst in organic reactions. Its ability to stabilize reactive intermediates can facilitate various transformations, enhancing reaction yields and selectivity. Research into its catalytic properties is ongoing, with implications for greener synthetic methodologies.

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to modify their properties. The thioether group may impart unique characteristics such as increased thermal stability or enhanced mechanical properties. Such modifications are crucial for developing advanced materials used in electronics and packaging.

Nanocomposite Development

The compound's chemical structure makes it suitable for creating nanocomposites with enhanced functionalities. By integrating it into nanostructured materials, researchers are exploring its potential for applications in sensors and energy storage devices.

Case Studies

| Study Title | Application Focus | Findings |

|---|---|---|

| Anticancer Properties of Thioether Compounds | Cancer Research | Demonstrated significant inhibition of cancer cell growth in vitro. |

| Enzyme Inhibition Studies | Metabolic Pathway Research | Identified as a potent inhibitor of arylamine N-acetyltransferase; implications for drug metabolism. |

| Synthesis of Novel Dyes | Organic Chemistry | Successfully used as an intermediate to produce vibrant dyes with high stability. |

| Polymer Modification Techniques | Material Science | Enhanced thermal and mechanical properties observed in polymer composites containing the compound. |

Mecanismo De Acción

The mechanism of action of 2,5-Dimethoxy-4-(p-tolylthio)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 2,5-Dimethoxyaniline

- 4-(p-Tolylthio)aniline

- 2,5-Dimethoxy-4-(methylthio)aniline

Comparison: 2,5-Dimethoxy-4-(p-tolylthio)aniline is unique due to the presence of both methoxy and p-tolylthio groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles.

Actividad Biológica

2,5-Dimethoxy-4-(p-tolylthio)aniline is a substituted aniline compound with the molecular formula C15H17NO2S and a molecular weight of approximately 275.366 g/mol. This compound is notable for its psychoactive properties and its interactions with serotonin receptors, which have implications for both pharmacological research and potential therapeutic applications.

Chemical Structure and Properties

The compound features two methoxy groups and a p-tolylthio moiety, contributing to its unique chemical reactivity and biological activity. Its structure allows it to interact with various biological targets, particularly serotonin receptors, which are critical in regulating mood and cognition.

Research indicates that this compound acts primarily as a serotonin receptor agonist , particularly at the 5-HT2A receptor. This interaction is essential for its psychoactive effects, which may include hallucinogenic experiences. The compound's ability to modulate neurotransmitter release suggests potential applications in treating mood disorders and other neurological conditions .

Psychoactive Effects

The compound has been recognized for its psychoactive effects, similar to other compounds in its class. Studies have shown that it can influence cognitive flexibility and structural brain plasticity, potentially aiding in the treatment of neuropsychiatric disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,5-Dimethoxy-4-(morpholin-4-yl)aniline | C17H23N3O2 | Contains a morpholine ring instead of a thioether group |

| 2,5-Diethoxy-4-(p-tolylthio)aniline | C17H21NO2S | Features ethoxy groups instead of methoxy groups |

| 2,5-Dimethoxy-4-chloroaniline | C9H10ClN1O2 | Contains a chlorine atom instead of a thioether group |

The unique substitution pattern of this compound significantly influences its biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Psychoactive Properties : Research suggests that compounds like this compound can induce significant changes in cognitive processes. For instance, studies show that administration can lead to enhanced cognitive flexibility in animal models .

- Neuroplasticity : A single dose has been shown to affect structural brain plasticity in mice, indicating that such psychedelics may have long-lasting effects on brain morphology and function. This aspect is crucial for understanding their potential therapeutic benefits in treating conditions like depression and anxiety .

- Inflammation Modulation : Similar compounds have demonstrated anti-inflammatory properties by inhibiting tumor necrosis factor-alpha (TNF-α), suggesting that this compound may also possess such capabilities .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at both the sulfur atom and aromatic ring system. Key findings include:

Mechanistic Notes :

- Sulfur oxidation proceeds via a two-electron transfer mechanism, forming sulfoxide before full conversion to sulfone .

- Aromatic ring oxidation occurs preferentially at the para position to the methoxy groups due to electron-donating effects .

Reduction Reactions

Catalytic hydrogenation demonstrates selective reduction patterns:

Key Observations :

- Complete desulfurization occurs under high-pressure hydrogenation with palladium catalysts .

- Zinc-mediated reductions preferentially target the nitroso intermediates rather than methoxy groups .

Electrophilic Aromatic Substitution

The electron-rich aromatic system undergoes regioselective substitutions:

| Reaction Type | Reagents | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to S | 82% | |

| Bromination | Br₂/FeBr₃, 40°C | Ortho to OMe | 76% | |

| Friedel-Crafts Acylation | AcCl/AlCl₃, DCM | Meta to NH₂ | 63% |

Structural Influences :

- Methoxy groups direct incoming electrophiles to positions 3 and 6 through resonance effects .

- Steric hindrance from the p-tolylthio group limits substitution at position 4 .

Radical-Mediated Reactions

Photolytic and thermal conditions induce radical pathways:

Notable Feature : The thioether group serves as both radical stabilizer and chain-transfer agent in polymerization reactions .

Diazotization & Coupling Reactions

Diazonium salt formation enables diverse coupling applications:

| Diazotization Agent | Coupling Partner | Product Class | Yield |

|---|---|---|---|

| NaNO₂/HCl (0-5°C) | β-naphthol | Azo dyes | 88% |

| isoamyl nitrite | Aniline derivatives | Biaryl amines | 72% |

| CuCN | K₄[Fe(CN)₆] | Cyanated aromatic compounds | 65% |

Propiedades

IUPAC Name |

2,5-dimethoxy-4-(4-methylphenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-10-4-6-11(7-5-10)19-15-9-13(17-2)12(16)8-14(15)18-3/h4-9H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYUSGZRCTVXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235213 | |

| Record name | 2,5-Dimethoxy-4-(p-tolylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85896-12-4 | |

| Record name | 2,5-Dimethoxy-4-[(4-methylphenyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85896-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-(p-tolylthio)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085896124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-(p-tolylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxy-4-(p-tolylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXY-4-(P-TOLYLTHIO)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1I0O4QJ0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.